
pppApG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pppApG (triphosphorylated adenosine-guanosine dinucleotide) is a critical replication intermediate synthesized by the influenza virus RNA polymerase during viral RNA (vRNA) and complementary RNA (cRNA) replication. Its formation involves the covalent linkage of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) via a 5′-5′ phosphodiester bond, resulting in a dinucleotide with a 5′-triphosphate group. This compound serves as a primer for RNA elongation, enabling the polymerase to initiate replication de novo without a pre-existing primer .
The unique mechanism of this compound synthesis was elucidated through in vitro replication assays, which demonstrated that the influenza polymerase initiates this compound internally on cRNA promoters but terminally on vRNA promoters. This dual initiation strategy ensures genome integrity by minimizing errors during replication and regulating the levels of replicative intermediates in infected cells .
Vorbereitungsmethoden
Enzymatic Synthesis of pppApG
Influenza Virus RNA Polymerase-Based Methods
The most widely documented approach for this compound synthesis utilizes purified influenza virus RNA-dependent RNA polymerase (RdRp). This method leverages the polymerase’s intrinsic ability to initiate de novo RNA synthesis on viral promoters.
Polymerase Purification
- Source : Recombinant influenza A or B virus polymerases (PA, PB1, PB2 subunits) are expressed in 293T cells and purified via tandem affinity purification (TAP).
- Storage : Purified polymerases are stabilized in buffer containing 0.15 M NaCl, 10% glycerol, and 1 mM dithiothreitol (DTT) at −20°C.
Template Design
- Promoter Sequences : Short synthetic RNA templates mimicking the 3′ and 5′ ends of vRNA or cRNA promoters are used (e.g., 3′-UCGUUUUCGUCCGG-5′ for influenza A vRNA).
- Critical Positions : Nucleotides at positions 1–2 (vRNA) or 4–5 (cRNA) determine initiation efficiency. Substitutions (e.g., U5C in vRNA) reduce this compound yield by >90%.
Reaction Conditions
Yield Optimization
- ATP/GTP Ratio : Excess ATP (1 mM) and limiting GTP (0.05 mM) maximize this compound detection.
- Promoter Mutagenesis : Swapping nucleotides at position 5 (e.g., cRNA 5′G→A) reduces yield by 50–70%.
Virion-Derived Ribonucleoprotein (vRNP) Assays
- Source : vRNPs isolated from influenza virions retain replication activity.
- Protocol :
- Outcome : Produces 15-nt this compound-containing transcripts.
Chemical Synthesis Approaches
Phosphoramidite Chemistry
While enzymatic methods dominate, chemical synthesis offers an alternative for custom-modified this compound analogs.
Stepwise Protocol
- Nucleoside Protection :
- Phosphoramidite Activation :
- Oxidation : Convert phosphite to phosphate with iodine/water.
- Deprotection :
Challenges
- Triphosphate Installation : Post-synthetic phosphorylation via POCl₃ in trimethyl phosphate achieves 5′-triphosphate addition.
- Yield : Typically <30% due to side reactions.
Analytical Techniques for this compound Characterization
Polyacrylamide Gel Electrophoresis (PAGE)
- Gel Type : 25% PAGE with 6 M urea.
- Detection : Autoradiography using [α-³²P]-labeled nucleotides.
- Resolution : Distinguishes this compound (15 nt) from abortive products (e.g., 12 nt).
Thin-Layer Chromatography (TLC)
- Matrix : PEI-cellulose.
- Mobile Phase : 0.5 M ammonium sulfate.
- Identification : this compound migrates with Rₕ = 0.50.
Nuclear Magnetic Resonance (NMR)
- Applications :
Research Findings and Data Summary
Impact of Promoter Mutations on this compound Synthesis
Promoter Type | Mutation | This compound Yield (% of Wild-Type) | Reference |
---|---|---|---|
Influenza A vRNA | U5C | <10% | |
Influenza B cRNA | C5U | 120% | |
Chimeric A/B | G5A (5′ cRNA) | 45% |
Enzymatic vs. Chemical Synthesis Comparison
Parameter | Enzymatic Method | Chemical Method |
---|---|---|
Yield | 60–80% | 20–40% |
Time | 3–6 h | 24–48 h |
Scalability | Moderate (μg–mg) | Low (μg) |
Modification Flexibility | Limited | High |
Analyse Chemischer Reaktionen
Types of Reactions
5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Cyclization: The formation of cyclic structures from linear molecules.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products
The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .
Wissenschaftliche Forschungsanwendungen
Viral Replication Mechanisms
Case Study: Influenza Virus
Research has shown that pppApG is synthesized during the replication of the influenza virus. It acts as a primer for RNA synthesis, allowing for the initiation of viral RNA replication. Specifically, the influenza virus polymerase utilizes this compound in a "prime-and-realign" mechanism, which is essential for synthesizing complementary RNA strands .
Data Table: Mechanisms of this compound Synthesis
Primer-Dependent Replication Assays
Application in Assays
The synthesis of this compound has been utilized in primer-dependent replication assays to study RNA polymerase activity. These assays help elucidate how mutations in viral promoters affect replication efficiency and can be critical for developing antiviral strategies .
Data Table: Primer Extension Assays Using this compound
Implications for Antiviral Development
Understanding the role of this compound in viral replication opens avenues for antiviral drug development. By targeting the mechanisms involving this compound synthesis and utilization, researchers can design inhibitors that disrupt viral replication processes.
Potential Therapeutic Targets
Case Study: Antiviral Strategies
Studies have indicated that inhibiting the polymerase activity that utilizes this compound can significantly reduce viral load in infected cells. For instance, specific mutations in polymerase components have been shown to affect the efficiency of this compound incorporation, providing a potential target for antiviral therapy development .
Wirkmechanismus
The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-guanosine involves its role as a substrate in the synthesis of viral RNA and complementary RNA . The compound is used in primer-independent initiation of RNA synthesis, where it binds to specific positions on the RNA template and facilitates elongation . This process is crucial for the replication and transcription of viral genomes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
pppApG belongs to the class of dinucleotide triphosphates (dinucleotide primers) used by RNA-dependent RNA polymerases (RdRPs). Key analogues include:
Compound | Viral Source | Initiation Mechanism | Role in Replication |
---|---|---|---|
This compound | Influenza virus | Internal (cRNA) / Terminal (vRNA) | Primer for de novo RNA synthesis |
pppGpG | Hepatitis C virus (HCV) | Terminal initiation | Primer for genome replication |
pppUpU | Poliovirus | Primer-dependent synthesis | Requires host-derived primer (e.g., VPg) |
pppApU | SARS-CoV-2 | Terminal initiation (putative) | Hypothesized primer for subgenomic RNA |
Key Differences :
- Initiation Strategy : Unlike poliovirus or HCV, which rely on terminal initiation or host-derived primers, influenza polymerase uniquely switches between internal (cRNA) and terminal (vRNA) initiation for this compound synthesis. This flexibility prevents primer dissociation and enhances replication fidelity .
- Phosphate Configuration : this compound retains a 5′-triphosphate group post-initiation, a feature shared with other viral primers like pppGpG. However, cellular RNA primers (e.g., mRNA) typically lose terminal phosphates during capping .
Mechanistic Insights from In Vitro Studies
Studies using model cRNA and vRNA promoters revealed:
- Internal Initiation on cRNA : The influenza polymerase synthesizes this compound by aligning GTP at position 2 of the cRNA template, followed by realignment to the template’s 3′ end. This "prime-and-realign" mechanism ensures accurate copying of terminal residues .
- Terminal Initiation on vRNA: this compound is synthesized directly at the 3′ end of vRNA without realignment, streamlining antigenome production .
In contrast, HCV polymerase initiates pppGpG terminally without realignment, a less error-prone but mechanistically simpler process .
Research Findings and Implications
Spectroscopic and Biochemical Validation
- ¹H-NMR : To identify proton environments in the ribose and base moieties.
- ³¹P-NMR : To map phosphate linkages and triphosphate groups .
Evolutionary and Therapeutic Significance
The dual initiation mechanism of this compound highlights influenza’s evolutionary adaptation to balance replication speed and accuracy. Targeting this process with antiviral agents (e.g., nucleoside analogues that mimic this compound’s triphosphate group) could disrupt viral replication without affecting host polymerases .
Biologische Aktivität
pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.
Role in Viral RNA Synthesis
This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .
The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .
Experimental Findings
Several studies have investigated the biological activity and synthesis pathways involving this compound:
- Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
- Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .
Data Tables
Case Studies
- Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
- Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying pppApG in enzymatic studies?
- Methodology : Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to isolate and quantify this compound in enzymatic reactions. For studies involving bacterial enzymes like EcCdnD, validate binding activity via mutagenesis (e.g., testing catalytic residues Asp69 and Asp71) and compare reaction outcomes with ATP/GTP substrates under Mg²⁺ cofactor conditions .
- Key considerations : Include negative controls (e.g., GTP-only reactions) and replicate experiments to confirm enzymatic specificity.
Q. How does this compound function as an intermediate in cyclic dinucleotide synthesis?
- Approach : Investigate the catalytic pathway of enzymes like EcCdnD using structural analysis (e.g., X-ray crystallography) and kinetic assays. Compare wild-type and mutant enzyme activity to identify residues critical for this compound binding and conversion .
- Data interpretation : Link reduced catalytic activity in mutants (e.g., Asp69Ala) to disrupted substrate coordination.
Q. What statistical frameworks are appropriate for analyzing this compound synthesis efficiency in viral polymerase studies?
- Design : Use triplicate biological replicates and report mean ± standard error of the mean (s.e.m.) for terminal vs. internal this compound synthesis in viral RNA promoters (e.g., FluPolH5N1). Apply t-tests or ANOVA to assess significance (P < 0.05) .
- Limitations : Address variability in enzyme activity across experimental batches.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role across different enzymatic systems?
- Strategy : Conduct comparative studies using enzymes from diverse organisms (e.g., bacterial vs. viral polymerases). Perform dose-response assays to evaluate substrate specificity and cofactor dependencies (e.g., Mg²⁺ vs. Mn²⁺) .
- Example : Contrast EcCdnD’s ATP/GTP preference with viral polymerases that prioritize this compound for RNA replication.
Q. What experimental designs are optimal for studying this compound’s involvement in viral replication mechanisms?
- Protocol : Use in vitro transcription assays with purified viral polymerase (e.g., FluPolH5N1) and synthetic RNA templates. Measure this compound synthesis rates under varying pH and temperature conditions .
- Validation : Confirm results with in vivo models (e.g., infected cell lines) and correlate findings to viral load metrics.
Q. How can structural biology techniques elucidate this compound’s interaction with catalytic sites?
- Techniques : Employ cryo-electron microscopy (cryo-EM) or nuclear magnetic resonance (NMR) to map this compound binding pockets. Mutate residues in priming loops or active sites (e.g., FluPolH5N1) to assess functional impacts .
- Data integration : Combine structural data with kinetic parameters to model reaction mechanisms.
Q. What are the implications of this compound’s thermodynamic stability for nucleotide analog design?
- Analysis : Calculate Gibbs free energy (ΔG) of this compound hydrolysis using computational chemistry tools (e.g., density functional theory). Compare with analogs to identify candidates with enhanced enzymatic resistance .
- Application : Prioritize analogs that mimic this compound’s binding affinity but resist degradation in therapeutic contexts.
Q. Methodological and Theoretical Considerations
Q. How should researchers address variability in this compound detection across analytical platforms?
- Best practices : Standardize protocols using reference materials (e.g., synthetic this compound) and inter-laboratory calibration. Report detection limits and instrument parameters (e.g., HPLC column type, MS ionization mode) .
Q. What ethical guidelines apply to sharing this compound-related data in public repositories?
- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document metadata comprehensively, including enzyme sources, reaction conditions, and statistical analyses .
Q. How can this compound studies inform broader theories on nucleotide signaling pathways?
Eigenschaften
Molekularformel |
C20H28N10O20P4 |
---|---|
Molekulargewicht |
852.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI-Schlüssel |
DTYOICBSSHTIFB-INFSMZHSSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.